5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a pyrazole ring, and a cyano group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common approach is to start with 1H-indole-3-carbaldehyde derivatives, which are reacted with various other components under controlled conditions to form the desired product . The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and pyrazole rings allows for potential oxidation reactions.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The pyrazole ring can also interact with enzymes and proteins, modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Pyrazole Derivatives: Compounds containing pyrazole rings, such as certain pharmaceuticals and agrochemicals.
Uniqueness
What sets 5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H20N6O |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(1-benzylindol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C24H20N6O/c25-13-18(23-21(14-26)24(27)30(28-23)10-11-31)12-19-16-29(15-17-6-2-1-3-7-17)22-9-5-4-8-20(19)22/h1-9,12,16,31H,10-11,15,27H2/b18-12+ |
InChI Key |
FUSQBGDYVBWCJN-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NN(C(=C4C#N)N)CCO |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NN(C(=C4C#N)N)CCO |
Origin of Product |
United States |
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